2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile
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Overview
Description
2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms, a nitro group, and a pyridine ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4,5-trichloropyridine with hydrazine hydrate to form the hydrazine derivative. This intermediate is then reacted with 4-chloro-3-nitrobenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group and pyridine ring play crucial roles in its activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: Known for its herbicidal properties.
2,4,5-Trichloroaniline: Used in the synthesis of dyes and other chemicals.
2,3,5-Trichloropyridine: Utilized in various organic synthesis reactions.
Uniqueness
2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H5Cl4N5O2 |
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Molecular Weight |
405.0 g/mol |
IUPAC Name |
2,4,5-trichloro-6-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H5Cl4N5O2/c14-8-2-1-6(3-9(8)22(23)24)5-19-21-13-11(16)10(15)7(4-18)12(17)20-13/h1-3,5H,(H,20,21)/b19-5+ |
InChI Key |
KRFCWRAQVHSAMH-PTXOJBNSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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